REACTION_CXSMILES
|
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH2:4][CH2:3][CH2:2]1.[NH:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[NH:11][C:10]1=[O:18].[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCC(Cl)(Cl)Cl.C(=O)(O)[O-].[Na+]>[NH:9]1[C:13]2[CH:14]=[C:15]([C:5](=[O:6])[CH2:4][CH2:3][CH2:2][C:1]([OH:7])=[O:8])[CH:16]=[CH:17][C:12]=2[NH:11][C:10]1=[O:18] |f:2.3.4.5,8.9|
|
Name
|
|
Quantity
|
3.42 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC(=O)O1)=O
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
N1C(NC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solid
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated to 120 C for 105 min
|
Duration
|
105 min
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
DISTILLATION
|
Details
|
The tetrachloroethane was azeotropically distilled from the mixture with water under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a brown solid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with dilute aqueous hydrochloric acid
|
Type
|
ADDITION
|
Details
|
The solid was added
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
ADDITION
|
Details
|
Decolourizing charcoal was added to the cooled filtrate, which
|
Type
|
WAIT
|
Details
|
was then boiled for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The charcoal was removed by filtration
|
Type
|
ADDITION
|
Details
|
the filtrate treated with concentrated hydrochloric acid until the pH of the solution
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50 C/20 mmHg until a constant weight
|
Type
|
CUSTOM
|
Details
|
Recrystallization of a portion of this solid from acetic acid
|
Type
|
CUSTOM
|
Details
|
did not afford recovery of any product
|
Type
|
CUSTOM
|
Details
|
insoluble material removed by filtration
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried at the pump (30 mg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1C(NC2=C1C=C(C=C2)C(CCCC(=O)O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |